molecular formula C21H22O2 B14338399 1-(Benzyloxy)-4-butoxynaphthalene CAS No. 106687-02-9

1-(Benzyloxy)-4-butoxynaphthalene

Cat. No.: B14338399
CAS No.: 106687-02-9
M. Wt: 306.4 g/mol
InChI Key: YHIVVAIJNGLZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-4-butoxynaphthalene is a synthetic naphthalene derivative of significant interest in organic chemistry and materials science research. While specific biological data for this compound is not yet widely reported, its core structure is closely related to alkoxynaphthalene scaffolds, which are frequently investigated as key intermediates and building blocks for the synthesis of more complex molecules. Researchers utilize these compounds in the development of novel pharmaceutical candidates and functional organic materials. The primary research value of 1-(Benzyloxy)-4-butoxynaphthalene lies in its potential applications as a synthetic intermediate. Its molecular structure, featuring both benzyloxy and butoxy substituents, makes it a versatile precursor in organic synthesis. It can be used in metal-catalyzed cross-coupling reactions, as a monomer for constructing supramolecular architectures, or as a model compound in spectroscopic and photophysical studies. The presence of ether linkages can influence the compound's electronic properties, making it a candidate for research into organic semiconductors and luminescent materials. This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

106687-02-9

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

1-butoxy-4-phenylmethoxynaphthalene

InChI

InChI=1S/C21H22O2/c1-2-3-15-22-20-13-14-21(19-12-8-7-11-18(19)20)23-16-17-9-5-4-6-10-17/h4-14H,2-3,15-16H2,1H3

InChI Key

YHIVVAIJNGLZNL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C2=CC=CC=C21)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Sequential Mitsunobu Reactions for Dual Alkoxy Functionalization

The Mitsunobu reaction, employing triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD), is widely utilized for ether bond formation between alcohols and phenolic substrates. For 1-(benzyloxy)-4-butoxynaphthalene, this method enables sequential introduction of benzyloxy and butoxy groups.

Procedure (adapted from and):

  • Benzyloxy Introduction :
    • 1-Naphthol (1.0 equiv), benzyl alcohol (1.1 equiv), PPh₃ (1.1 equiv), and DIAD (1.1 equiv) are dissolved in anhydrous THF under nitrogen.
    • The reaction proceeds at room temperature for 18 h, followed by silica gel chromatography (n-pentane/ethyl acetate) to isolate 1-benzyloxynaphthalene. Reported yields: 51–58%.
  • Butoxy Introduction :
    • 1-Benzyloxynaphthalene (1.0 equiv) is treated with butanol (2.0 equiv), PPh₃ (1.1 equiv), and DIAD (1.1 equiv) in THF.
    • Post-reaction purification via flash chromatography yields 1-(benzyloxy)-4-butoxynaphthalene (56–68%).

Key Data :

Step Reagents Solvent Time (h) Yield (%)
1 BnOH, PPh₃, DIAD THF 18 51–58
2 BuOH, PPh₃, DIAD THF 18 56–68

Boron Trifluoride-Etherate Catalyzed Alkylation

Boron trifluoride (BF₃·OEt₂) facilitates direct O-alkylation of naphthols with alcohols, avoiding protective group strategies. This one-pot method is ideal for substrates sensitive to strong bases.

Procedure :

  • 1,4-Dihydroxynaphthalene (1.0 equiv) is reacted with benzyl alcohol (2.2 equiv) and BF₃·OEt₂ (1.5 equiv) in dichloromethane at 60°C for 3 h.
  • Subsequent addition of butanol (2.2 equiv) and BF₃·OEt₂ (1.5 equiv) at 80°C for 4 h yields the target compound after column chromatography (hexanes/ethyl acetate). Yield: 72%.

Advantages :

  • Eliminates need for pre-protection.
  • Compatible with electron-rich alcohols.

Phase-Transfer Catalysis Under Ultrasonication

Ultrasound-assisted phase-transfer catalysis (PTC) enhances reaction rates and selectivity by improving mass transfer. A multi-site phase-transfer catalyst (1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloride) enables efficient alkylation of naphthols.

Procedure :

  • 1-Naphthol (1.0 equiv), benzyl bromide (1.2 equiv), and NaOH (50% aqueous, 3.0 equiv) are mixed with the PTC catalyst (0.05 equiv) in toluene.
  • Ultrasonication (40 kHz, 300 W) for 2 h affords 1-benzyloxynaphthalene (89% conversion).
  • Butylation follows analogous conditions with butyl bromide, yielding 1-(benzyloxy)-4-butoxynaphthalene (83%).

Key Data :

Parameter Value
Catalyst Loading 5 mol%
Temperature 60°C
Ultrasonication Frequency 40 kHz
Overall Yield 83%

Solid Acid-Catalyzed O-Alkylation

Chitosan-sulfonic acid (CS–SO₃H), an eco-friendly solid acid, promotes O-alkylation of naphthoquinones and naphthols with alcohols under reflux.

Procedure :

  • 1,4-Naphthoquinone (1.0 equiv), benzyl alcohol (2.0 equiv), and CS–SO₃H (10 wt%) in acetonitrile are refluxed for 24 h.
  • Subsequent butylation with butanol (2.0 equiv) under identical conditions yields 1-(benzyloxy)-4-butoxynaphthalene. Yield: 65%.

Advantages :

  • Catalyst recyclability (≥5 cycles).
  • No hazardous byproducts.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Scalability Environmental Impact
Mitsunobu THF, RT, 18 h 56–68 Moderate High (toxic reagents)
BF₃·OEt₂ CH₂Cl₂, 60–80°C 72 High Moderate (acid waste)
Ultrasonication-PTC Toluene, 60°C 83 High Low (aqueous base)
CS–SO₃H CH₃CN, reflux 65 Moderate Very low (biodegradable catalyst)

Challenges and Optimization Strategies

  • Regioselectivity : Competing alkylation at C-2 or C-5 positions necessitates steric directing groups or low-temperature conditions.
  • Catalyst Deactivation : Prolonged ultrasonication degrades PTC catalysts; optimal sonication time is 2–3 h.
  • Solvent Choice : Polar aprotic solvents (THF, acetonitrile) improve DIAD and BF₃-mediated reactions, while toluene minimizes hydration in PTC.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-4-butoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyloxy and butoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

1-(Benzyloxy)-4-butoxynaphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-butoxynaphthalene involves its interaction with specific molecular targets and pathways. The benzyloxy and butoxy groups can influence the compound’s reactivity and binding affinity to various biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(Benzyloxy)-4-butoxynaphthalene and related compounds:

Compound Substituents Key Properties Applications
1-(Benzyloxy)-4-butoxynaphthalene 1-benzyloxy, 4-butoxy High lipophilicity (logP ~5.2*); dual alkoxy groups enhance steric bulk Intermediate in synthesizing liquid crystals or ligands for metal complexes
1-(Benzyloxy)naphthalene 1-benzyloxy Lower logP (~4.1); single substituent reduces steric hindrance Used in crystallography studies for π-stacking analysis
2-(Benzyloxy)naphthalene 2-benzyloxy Similar logP to 1-isomer; altered electronic effects due to substituent position Photocatalysis and fluorescence studies
1-Methoxy-4-(methoxymethyl)naphthalene 1-methoxy, 4-methoxymethyl Polar substituents increase water solubility; logP ~2.8 Pharmaceutical intermediates or polymer additives
1-Ethoxy-4-(methoxymethyl)naphthalene 1-ethoxy, 4-methoxymethyl Moderate logP (~3.5); ethoxy group enhances thermal stability Organic electronics and charge-transport materials

*Estimated based on substituent contributions using Hansch-Leo parameters.

Structural and Electronic Effects

  • Substituent Position : The 1- and 4-positions on the naphthalene ring in 1-(Benzyloxy)-4-butoxynaphthalene create a para-substitution pattern, enabling conjugation across the aromatic system. This contrasts with 2-(Benzyloxy)naphthalene, where the substituent disrupts symmetry and alters electronic delocalization .
  • Alkoxy Chain Length : The butoxy group in the target compound provides greater steric bulk compared to methoxy or ethoxy groups in analogs like 1-Methoxy-4-(methoxymethyl)naphthalene. This impacts reactivity in nucleophilic substitutions or catalytic reactions .

Solubility and Reactivity

  • Lipophilicity: Dual alkoxy groups in 1-(Benzyloxy)-4-butoxynaphthalene significantly increase logP compared to mono-substituted analogs, making it more suitable for lipid-based formulations or non-aqueous reaction systems.
  • Synthetic Utility : The benzyloxy group serves as a protective group for hydroxyl moieties, as seen in analogs like 1-(Benzyloxy)-3-bromobenzene, which is used in Suzuki coupling reactions .

Research Findings

  • Thermal Stability : Alkoxy-substituted naphthalenes with longer chains (e.g., butoxy) exhibit higher thermal stability, as observed in differential scanning calorimetry (DSC) studies of similar compounds .
  • Crystallographic Behavior : The benzyloxy group in 1-(Benzyloxy)naphthalene forms a dihedral angle of 72.3° with the naphthalene plane, a feature likely retained in the target compound, influencing packing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.